molecular formula C9H7F2NO3 B11784343 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol

Cat. No.: B11784343
M. Wt: 215.15 g/mol
InChI Key: VQDXDIXZFGBTLY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol (CAS 1803856-03-2) is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a benzoxazole core, a privileged scaffold in pharmaceutical research known for its diverse biological activities . The structure is further functionalized with a difluoromethoxy group at the 2-position and a hydroxymethyl group at the 6-position. The difluoromethoxy (OCF2H) group is a strategically important motif. It serves as a metabolically stable isostere for common alkoxy groups, helping to improve the pharmacokinetic properties of lead compounds by resisting oxidative metabolism . This group also exhibits a hydrogen bond donor ability, which can be crucial for specific target engagement . The hydroxymethyl side chain provides a versatile synthetic handle for further derivatization, allowing researchers to link this scaffold to other pharmacophores or create prodrugs. Research Applications: Compounds containing the benzoxazole scaffold are investigated for a wide range of therapeutic applications. Recent studies highlight their potential as tyrosinase inhibitors for dermatological applications and as small-molecule inhibitors in immuno-oncology, targeting pathways such as PD-1/PD-L1 . The presence of the difluoromethoxy group makes this compound particularly valuable for projects aimed at optimizing the metabolic stability and physicochemical properties of such investigational drugs . Note: This product is intended for research purposes in a laboratory setting only. It is not designed, verified, or approved for human therapeutic, diagnostic, or veterinary use.

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]methanol

InChI

InChI=1S/C9H7F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-3,8,13H,4H2

InChI Key

VQDXDIXZFGBTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=N2)OC(F)F

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenols with Difluoromethoxy-Substituted Aldehydes

The primary method involves cyclizing a 2-aminophenol derivative with a difluoromethoxy-substituted aldehyde under acidic conditions. This approach ensures the formation of the benzo[d]oxazole core while positioning substituents at defined positions.

Mechanistic Outline :

  • Cyclization : The 2-aminophenol reacts with the aldehyde via a Schiff base intermediate, followed by dehydration and ring closure to form the oxazole ring.

  • Functionalization : The difluoromethoxy group is introduced pre-cyclization via electrophilic aromatic substitution or post-cyclization using difluoromethylation reagents (e.g., S-(difluoromethyl)sulfonium salts).

Example Reaction :

Difluoromethylation of Phenolic Intermediates

Post-cyclization difluoromethylation is employed to introduce the OCF₂H group selectively. This method leverages bench-stable reagents like S-(difluoromethyl)sulfonium salts under mild conditions.

Procedure :

  • Base Activation : Phenolic intermediates are deprotonated using LiOH or NaH.

  • Reagent Addition : The sulfonium salt (1.2 equiv) is added in fluorobenzene or dichloromethane, facilitating difluorocarbene transfer to the phenoxide.

Yield Optimization :

BaseSolventTemperature (°C)Yield (%)
LiOHFluorobenzene2580
NaHDichloromethane1073

Data adapted from difluoromethylation studies.

Reduction of Formyl Intermediates

When the hydroxymethyl group is introduced post-cyclization, formyl precursors are reduced to CH₂OH. This is achieved using NaBH₄ or catalytic hydrogenation.

Example :

Detailed Reaction Conditions and Case Studies

BF₃·Et₂O-Mediated Cyclization

This method, adapted from benzo[d]oxazole synthesis, employs boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid to facilitate cyclization.

Procedure :

  • Substrate : 2-Aminophenol-6-methanol.

  • Reagent : N-Chlorosulfonyl isocyanate (NCTS) or difluoromethoxy-substituted aldehydes.

  • Conditions : Reflux in 1,4-dioxane for 24–30 hours.

Yield Data :

SubstrateReagentCatalystYield (%)
2-Aminophenol-6-methanol4-OCF₂H-BenzaldehydeBF₃·Et₂O86
2-AminophenolNCTSBF₃·Et₂O75

Based on analogous cyclization reactions.

Challenges and Optimization Strategies

Regioselectivity Control

Achieving precise positioning of substituents requires careful substrate design. For instance, directing groups (e.g., methoxy, nitro) guide electrophilic substitution during difluoromethylation.

Scalability and Purity

Industrial-scale synthesis demands high yields and minimal byproducts. Fluorobenzene as a solvent improves difluoromethylation efficiency due to its inertness and compatibility with strong bases .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethoxy-substituted benzoxazole derivatives, which can exhibit enhanced pharmacological activities .

Scientific Research Applications

Antimicrobial Activity

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol exhibits promising antibacterial and antifungal activities. Studies have indicated that derivatives of benzoxazoles can inhibit the growth of various pathogens, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Aspergillus niger

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cells. For instance, in vitro studies have demonstrated its ability to damage DNA in cancer cell lines, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, showing efficacy in reducing inflammation markers in various biological models.

Industrial Applications

This compound is utilized in the production of advanced materials, including:

  • Polymers : Its unique chemical properties make it suitable for developing high-performance polymers.
  • Coatings : The compound's stability and reactivity allow for its use in protective coatings.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Abhay et al., synthesized benzimidazole derivatives were screened for antimicrobial activity using the disc diffusion method. The results indicated that compounds similar to this compound exhibited significant inhibition zones against tested pathogens, comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Research published in Molecules highlighted that derivatives of benzoxazole showed significant cytotoxic effects on cancer cell lines through colony formation assays and TUNEL assays. These studies confirmed the potential of compounds like this compound in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Positions) Key Properties References
2-(Difluoromethoxy)benzo[d]oxazole-6-methanol Benzo[d]oxazole –OCF₂H (2), –CH₂OH (6) Enhanced hydrophilicity; potential metabolic stability due to –OCF₂H [12], [14]
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol Benzimidazole –OCF₂H (5), –SH (2) Used in pantoprazole synthesis; prone to oxidation to sulfoxide/sulfone forms [6], [14]
2-Methylbenzo[d]oxazole-6-amine Benzo[d]oxazole –CH₃ (2), –NH₂ (6) High nucleophilicity at –NH₂; used in ligand design for coordination chemistry [8], [10]
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole Benzo[d]thiazole –Cl (2), –OCF₃ (6) Increased lipophilicity; stable under acidic conditions [13], [16]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzo[d]imidazole –C₆H₄F (2) Demonstrates metabolic resistance; used as a template for drug development [3], [5]

Key Observations:

Electron-Withdrawing Substituents : The difluoromethoxy (–OCF₂H) group in the target compound and its benzimidazole analog () enhances metabolic stability compared to methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) groups, which are more susceptible to enzymatic degradation .

Hydrophilicity vs. Lipophilicity : The hydroxymethyl (–CH₂OH) group at position 6 improves aqueous solubility relative to methyl (–CH₃) or aryl substituents (e.g., 4-fluorophenyl in ), which are associated with increased lipophilicity and membrane permeability .

Synthetic Challenges : Unlike benzimidazoles (), benzo[d]oxazoles require stringent control of cyclization conditions to avoid side reactions, particularly when introducing polar groups like –CH₂OH .

Stability and Degradation Pathways

  • Oxidative Stability : Unlike sulfur-containing analogs (e.g., 5-(difluoromethoxy)-2-thiobenzimidazole in ), the benzo[d]oxazole core resists oxidation, making it preferable for applications requiring long-term stability .
  • Hydrolytic Sensitivity : The hydroxymethyl group may undergo esterification or oxidation under acidic conditions, necessitating protective strategies during synthesis .

Biological Activity

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol is a compound of interest in medicinal chemistry, particularly due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a hydroxymethyl group, contributing to its solubility and bioavailability. Its molecular formula is C10_{10}H8_{8}F2_2N2_2O3_3, with a molecular weight of approximately 215.15 g/mol. The presence of the difluoromethoxy group enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various oxazole derivatives reported the Minimum Inhibitory Concentrations (MIC) against different pathogens:

CompoundMIC (µg/ml) against Candida albicansMIC (µg/ml) against Aspergillus niger
This compound1.61.6
Standard Drug (5-Fluorocytosine)3.21.6

This data indicates that the compound has comparable efficacy to established antifungal agents, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. It has shown promising cytotoxic activity against several cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The mechanism of action appears to involve apoptosis induction through modulation of the Bcl-2 family proteins and inhibition of histone deacetylases (HDACs), which leads to increased acetylation of histones and subsequent activation of apoptotic pathways .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may inhibit enzyme activities by binding to active sites, thereby modulating metabolic pathways relevant to disease processes such as cancer and microbial infections .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives of oxazole were synthesized and tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, outperforming standard antibiotics like ampicillin in certain assays .
  • Cytotoxicity in Cancer Cells : A study conducted on human tumor cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. What established synthetic routes are available for preparing 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol, and which reaction parameters critically influence yield?

The synthesis of structurally analogous difluoromethoxy-containing benzimidazoles (e.g., pantoprazole derivatives) typically involves condensation and oxidation steps. For example, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole can be condensed with a chloromethyl pyridine derivative in the presence of an inorganic base, followed by oxidation to form the sulfinyl or sulfone derivatives . Critical parameters include:

  • Reagent stoichiometry : Excess oxidizing agents (e.g., meta-chloroperbenzoic acid) may lead to overoxidation to sulfone impurities .
  • Temperature control : Oxidation reactions often require low temperatures (0–5°C) to minimize side reactions .
  • Light protection : Amber glassware is essential to prevent photodegradation during synthesis and purification .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the positions of the difluoromethoxy and methanol groups. For similar compounds, aromatic protons resonate at δ 7.0–8.5 ppm, while the difluoromethoxy group shows distinct splitting patterns .
  • IR spectroscopy : Absorbance near 3410 cm1^{-1} indicates N-H stretching in benzimidazole derivatives .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 310 [M+^+ + 1] for related compounds) confirm molecular weight .

Q. How does the difluoromethoxy group influence the compound’s solubility and reactivity in derivatization reactions?

The electron-withdrawing nature of the difluoromethoxy group reduces electron density on the aromatic ring, potentially decreasing solubility in polar solvents. However, it enhances stability against metabolic degradation, a property leveraged in proton-pump inhibitors like pantoprazole . For derivatization, the 6-methanol group can be acylated or alkylated under mild conditions (e.g., using acetic anhydride or methyl iodide in DMF), though steric hindrance may require optimized catalysts .

Advanced Questions

Q. How can researchers resolve and quantify isomeric impurities or tautomeric forms in this compound using chromatographic methods?

Tautomeric mixtures (e.g., 6- vs. 5-substituted isomers) can be resolved via reverse-phase HPLC with the following conditions:

  • Column : C18 (250 mm × 4.6 mm, 5 µm) .
  • Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 7.0) .
  • Detection : UV at 305 nm, where impurities (e.g., sulfones or thioether byproducts) exhibit distinct retention times (Table 1) .
ComponentRelative Retention TimeLimit (%)
Main compound1.0
Sulfone impurity1.3≤0.3
Thioether impurity2.7≤0.3

Adapted from pharmacopeial impurity profiling methods .

Q. What strategies are recommended for analyzing oxidative degradation products under accelerated stability conditions?

Forced degradation studies (40°C/75% RH for 3 months) can identify major degradation pathways:

  • Oxidative degradation : Use LC-MS to detect sulfone derivatives formed via overoxidation. A validated HPLC method with a 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation of degradation products .
  • Hydrolytic degradation : Acidic/basic conditions may cleave the difluoromethoxy group, detectable via 19^{19}F NMR .

Q. What challenges arise in achieving regioselective functionalization at the 6-methanol position, and how can they be mitigated?

Regioselectivity is hindered by the proximity of the difluoromethoxy group and benzoxazole’s electron-rich core. Strategies include:

  • Protecting groups : Temporarily protect the benzoxazole nitrogen with Boc groups to direct reactivity to the methanol site .
  • Catalytic methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 6-position requires careful ligand selection (e.g., SPhos) to avoid competing reactions .

Q. Methodological Notes

  • Chromatography : Always use amber vials and low-actinic glassware to prevent photodegradation during analysis .
  • Synthesis scale-up : Pilot studies should optimize stirring rate and reagent addition speed to control exothermic reactions .

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